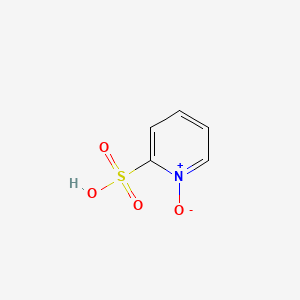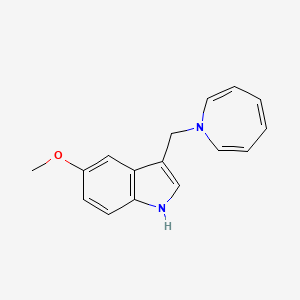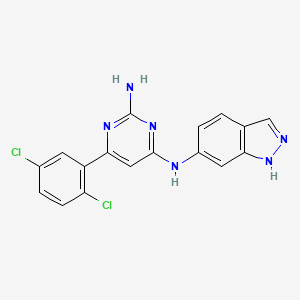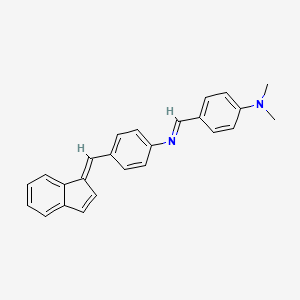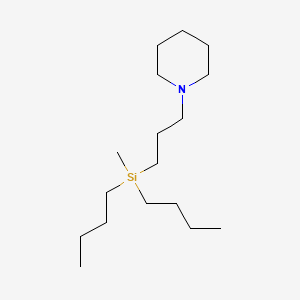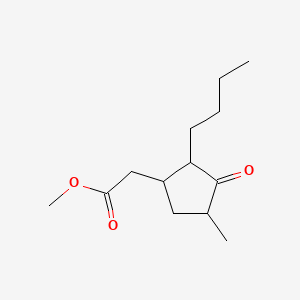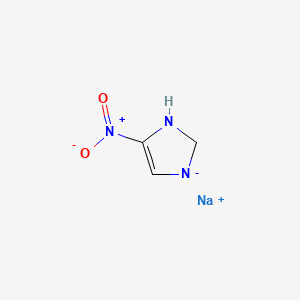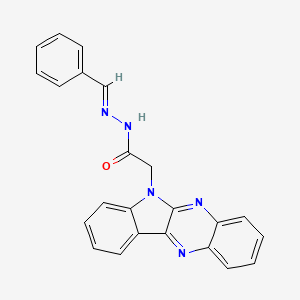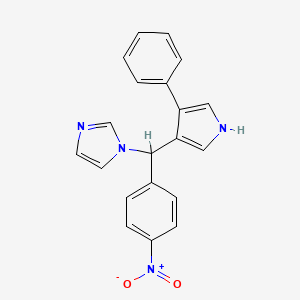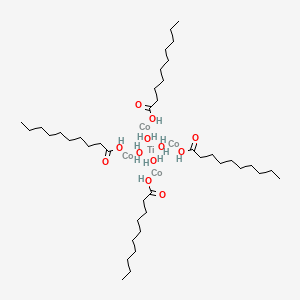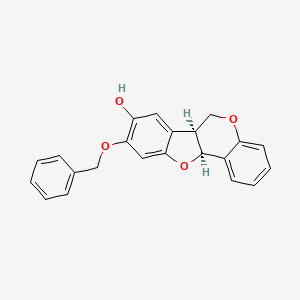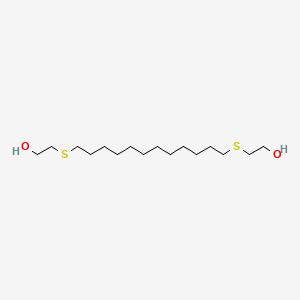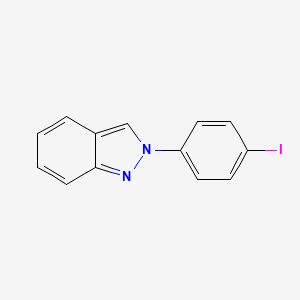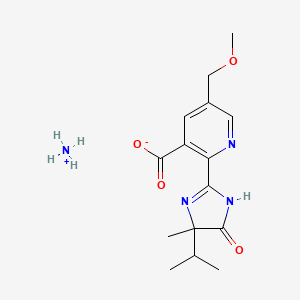
Imazamox-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imazamox-ammonium is a herbicide belonging to the imidazolinone family. It is widely used for controlling grass and broadleaf weeds in various crops. The compound is known for its systemic action, meaning it is absorbed by the plant and translocated to the growing points, where it inhibits essential enzymes, leading to the plant’s death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imazamox-ammonium is synthesized through a series of chemical reactions involving the formation of imidazolinone rings. The key steps include:
Formation of Imidazolinone Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the imidazolinone ring.
Ammonium Salt Formation: The final step involves converting the imazamox into its ammonium salt form by reacting it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Using techniques like crystallization and filtration to obtain pure this compound.
Quality Control: Ensuring the final product meets industry standards for herbicide formulations.
Analyse Chemischer Reaktionen
Types of Reactions
Imazamox-ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Imazamox-ammonium has a wide range of scientific research applications, including:
Agriculture: Used extensively as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its persistence in soil and impact on soil microorganisms.
Biological Studies: Investigating its effects on plant physiology and genetic expression.
Chemical Studies: Studying its chemical properties and reactions to develop new herbicide formulations.
Wirkmechanismus
Imazamox-ammonium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By blocking ALS, this compound prevents protein synthesis and cell division, leading to the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imazethapyr: Another imidazolinone herbicide with similar mode of action but different chemical structure.
Imazapyr: Known for its broad-spectrum herbicidal activity.
Imazapic: Used for controlling a wide range of weeds in various crops.
Uniqueness of Imazamox-ammonium
This compound is unique due to its specific chemical structure, which allows for effective control of both grass and broadleaf weeds. Its systemic action and ability to be absorbed by both roots and foliage make it highly effective in various agricultural settings .
Eigenschaften
CAS-Nummer |
247057-22-3 |
|---|---|
Molekularformel |
C15H22N4O4 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
azanium;5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H19N3O4.H3N/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4;/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21);1H3 |
InChI-Schlüssel |
GNZZHGJSMCDMBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)[O-])C.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


